molecular formula C7H7N3O B1437736 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 919278-72-1

5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B1437736
CAS RN: 919278-72-1
M. Wt: 149.15 g/mol
InChI Key: WOGXCJVRXWCZIS-UHFFFAOYSA-N
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Description

5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, commonly referred to as 5-MeO-DPT, is a synthetic tryptamine derivative. It has been studied for its potential in scientific research applications, and is a popular drug of abuse due to its hallucinogenic effects. 5-MeO-DPT has been used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

JAK1 Selective Inhibition

This compound has been identified as a selective inhibitor for Janus Kinase 1 (JAK1), which is significant in the field of immunology and oncology. The selective inhibition of JAK1 can modulate immune responses and has potential therapeutic applications in autoimmune diseases and cancers .

EGFR T790M/L858R Mutant Inhibition

In cancer research, particularly in the treatment of non-small cell lung cancer, this compound serves as a scaffold for the development of inhibitors targeting the EGFR T790M/L858R mutation. This mutation is associated with resistance to first-line treatments, making the compound valuable for developing second-line therapeutic agents .

Synthesis of Functionalized Pyrroloquinolines

The compound is used in the synthesis of functionalized pyrroloquinolines, which are important in medicinal chemistry. Pyrroloquinolines exhibit a range of biological activities and can serve as key intermediates in the synthesis of various pharmacologically active molecules .

Anti-Cancer Agent Development

As a core scaffold, it is utilized in the design and synthesis of novel anti-cancer agents. The compound’s structure aids in the optimization of interactions with cancer-related targets, contributing to the development of more effective cancer therapies .

Kinase Profiling and Pharmacokinetic Tests

The compound’s derivatives have been subjected to kinase profiling and pharmacokinetic tests to determine their selectivity and efficacy as kinase inhibitors. These studies are crucial for drug development, ensuring that potential drugs have the desired biological activity and appropriate pharmacokinetic properties .

In Vivo Efficacy Studies

In vivo studies using mouse and rat models have been conducted to verify the efficacy of derivatives of this compound in treating conditions like chronic inflammatory arthritis. Such studies are essential for translating the compound’s therapeutic potential into clinical applications .

Mechanism of Action

Target of Action

The primary target of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the Janus kinase 1 (JAK1) enzyme . JAK1 is a type of protein kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors . It is involved in processes such as inflammation and immune function .

Mode of Action

5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one acts as a selective inhibitor of JAK1 . It binds to the inactive form of JAK1, thereby preventing the enzyme from participating in its normal signaling functions . This interaction results in the inhibition of many cytokines involved in inflammation and immune function .

Biochemical Pathways

The inhibition of JAK1 by 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one affects various biochemical pathways. As JAK1 pairs with other kinases like JAK2, JAK3, and TYK2, its inhibition can impact many cytokines involved in inflammation and immune function . This can lead to downstream effects such as the modulation of immune responses and the reduction of inflammatory processes .

Pharmacokinetics

Similar compounds have been shown to exhibit desirable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) profiles . These properties can impact the bioavailability of the compound, influencing its efficacy and safety .

Result of Action

The result of the action of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the inhibition of JAK1, leading to the modulation of various cytokines involved in inflammation and immune function . This can result in molecular and cellular effects such as the reduction of inflammatory responses and the modulation of immune functions .

properties

IUPAC Name

5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-3-2-5-6(10)7(11)9-4-8-5/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGXCJVRXWCZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739483
Record name 5-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919278-72-1
Record name 5-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.